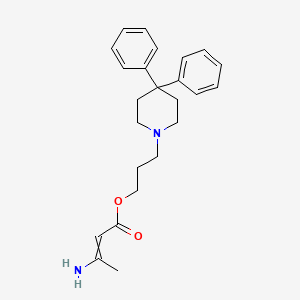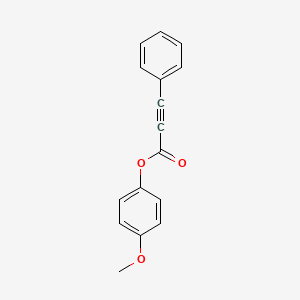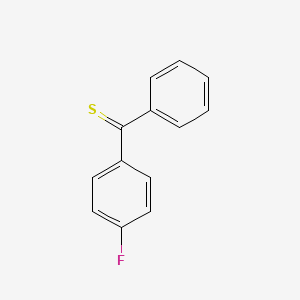
(4-Fluorophenyl)(phenyl)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorophenyl)(phenyl)methanethione is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring and a methanethione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(phenyl)methanethione can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with thiobenzamide under acidic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as montmorillonite K-10 can be employed to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluorophenyl)(phenyl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methylene group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methanethione group reduced to methylene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Fluorophenyl)(phenyl)methanethione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Fluorophenyl)(phenyl)methanethione involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes like MGL and FAAH, preventing their normal function. This inhibition can lead to increased levels of endocannabinoids, which have various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl(morpholino)methanethione: Similar structure but with a morpholine ring instead of a fluorine atom.
1-(4-Chlorothiobenzoyl)piperidine: Contains a chlorine atom instead of fluorine and a piperidine ring.
Uniqueness
(4-Fluorophenyl)(phenyl)methanethione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
109754-19-0 |
|---|---|
Formule moléculaire |
C13H9FS |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
(4-fluorophenyl)-phenylmethanethione |
InChI |
InChI=1S/C13H9FS/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
LOMGXMCLYNVJRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=S)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


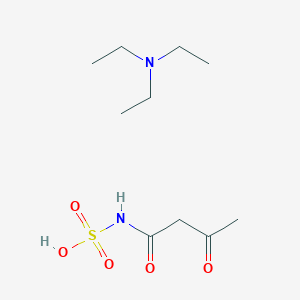
![7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14336225.png)
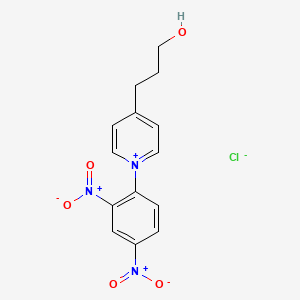

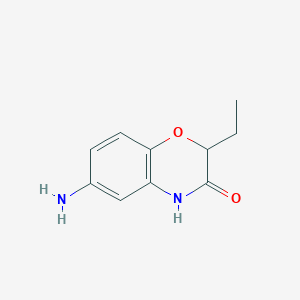
![Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol](/img/structure/B14336255.png)
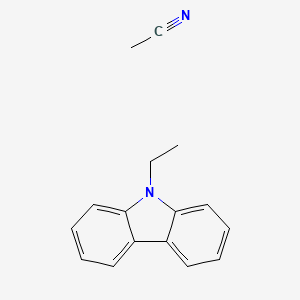
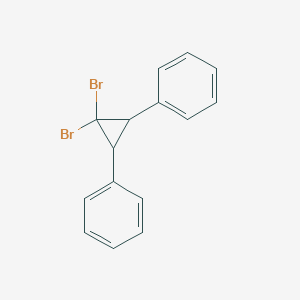
![2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane](/img/structure/B14336274.png)

